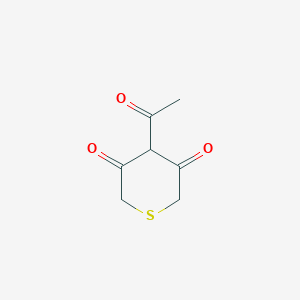
2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- is a sulfur-containing heterocyclic compound Heterocycles are a class of organic compounds that contain a ring structure composed of at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a dione with a sulfur-containing reagent under acidic or basic conditions to form the thiopyran ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the acetyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Used in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, affecting cellular pathways and processes. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiopyran-2,4-dione: Another thiopyran derivative with different substituents.
Thiopyran-3,5-dione: Lacks the acetyl group, leading to different chemical properties.
Uniqueness
2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- is unique due to the presence of the acetyl group, which can influence its reactivity and potential applications. This structural feature might make it more suitable for specific reactions or applications compared to other thiopyran derivatives.
Properties
CAS No. |
119271-12-4 |
|---|---|
Molecular Formula |
C7H8O3S |
Molecular Weight |
172.20 g/mol |
IUPAC Name |
4-acetylthiane-3,5-dione |
InChI |
InChI=1S/C7H8O3S/c1-4(8)7-5(9)2-11-3-6(7)10/h7H,2-3H2,1H3 |
InChI Key |
OSOZMEOKORPTTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)CSCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















